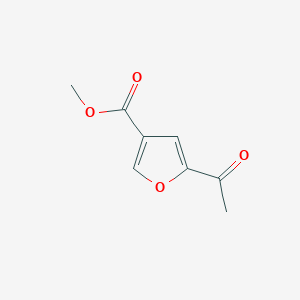
Methyl 5-acetylfuran-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of polysubstituted furan-3(4)-carboxylates has been extensively studied . Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction .Molecular Structure Analysis
The molecular structure of Methyl 5-acetylfuran-3-carboxylate consists of a furan ring with an acetyl group at the 5-position and a carboxylate group at the 3-position.Chemical Reactions Analysis
The chemical reactions of furan derivatives have been studied extensively. For example, 2-acetyl-5-methylfuran has been characterized using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .Physical And Chemical Properties Analysis
Carboxylic acids, such as Methyl 5-acetylfuran-3-carboxylate, are weaker acids than mineral acids, but stronger acids than alcohols . The two carbon-oxygen bond lengths are identical in sodium carboxylate, but different in carboxylic acid .Applications De Recherche Scientifique
Synthesis of Derivatives
Synthesis of Thiadiazole Derivatives : Arylation of 2-methyl-3-acetylfuran has led to the synthesis of various thiadiazole derivatives. These derivatives exhibit increased thermal stability with stronger electron-acceptor substituents (Remizov, Pevzner, & Petrov, 2018).
Synthesis of Pseudopeptides : Alkyl 2-methyl-5-(1,2,3-thiadiazol-4-yl)-3-carboxylate, derived from cyclization of alkyl 2-methyl-5-acetylfuran-3-carboxylate, has been used to synthesize pseudopeptides. These compounds show potential in various chemical applications (Pevzner, Maadadi, & Petrov, 2015).
Structural and Spectral Investigations
- Combined Experimental and Theoretical Studies : Research on structurally related compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, reveals insights into the structural and spectral characteristics, which can be relevant for the understanding of methyl 5-acetylfuran-3-carboxylate (Viveka et al., 2016).
Novel Compound Synthesis
- Development of Novel Compounds : Investigations into the synthesis and properties of similar compounds, such as N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, can offer insights into novel compound synthesis methods that may apply to methyl 5-acetylfuran-3-carboxylate (Dzygiel et al., 2004).
Organic Synthesis and Chemical Interactions
Organic Synthesis Applications : Research into related furan derivatives has led to the development of various organic synthesis applications, such as regioselective dibromination and ester hydrolysis, which could be relevant for methyl 5-acetylfuran-3-carboxylate (Parsons et al., 2011).
Investigation of Carboethoxyhydrazones : The study of the reaction of 2- and 3-acetylfurans with carboethoxyhydrazones has implications for understanding the chemical behavior and potential applications of methyl 5-acetylfuran-3-carboxylate (Pevzner, Remizov, & Petrov, 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 5-acetylfuran-3-carboxylate is a furan derivative. Furan derivatives have been used in the synthesis of biologically active substances . .
Mode of Action
Furan derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Furan derivatives are known to have various biological effects .
Propriétés
IUPAC Name |
methyl 5-acetylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRLKTQFWZZKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetylfuran-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Potentially, yes. The paper highlights the synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, demonstrating the feasibility of modifying the furan ring system []. This suggests that similar synthetic approaches, with appropriate adjustments to reaction conditions and reagents, could be explored to functionalize Methyl 5-acetylfuran-3-carboxylate. Introducing different functional groups could modulate its physicochemical properties and potentially lead to the discovery of novel bioactive compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



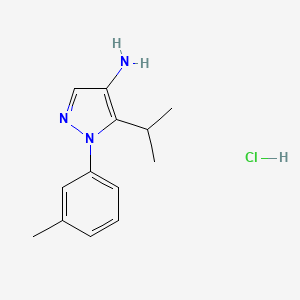
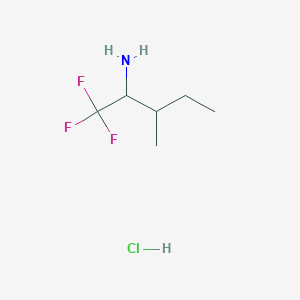
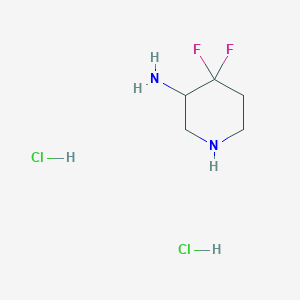
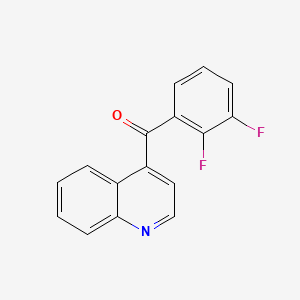
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)

![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)
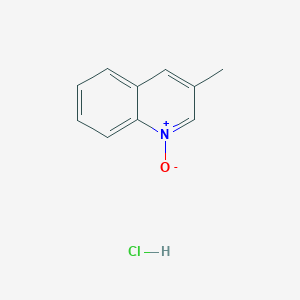
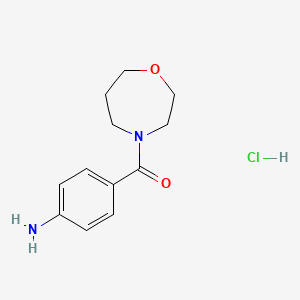
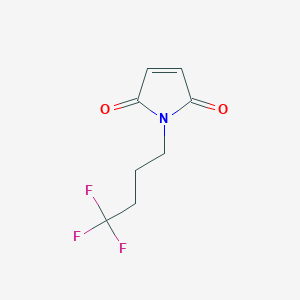
![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)
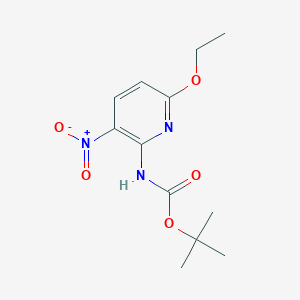
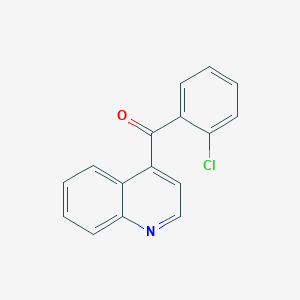
![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1433319.png)